molecular formula C12H18N4O B6507062 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide CAS No. 1448125-58-3

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide

Cat. No.: B6507062
CAS No.: 1448125-58-3
M. Wt: 234.30 g/mol
InChI Key: QNWMSLCFDZKIHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide” is a chemical compound that contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyrimidine rings, as well as the amide group connecting them . The pyrrolidine ring would contribute to the three-dimensionality of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and pyrimidine rings, as well as the amide group . For example, the compound would likely be polar due to the presence of the amide group.

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were being developed as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Biochemical Analysis

Biochemical Properties

F6438-0052 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, F6438-0052 has been shown to interact with pyrrolidine-containing enzymes, which are involved in numerous metabolic pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, F6438-0052 can form complexes with proteins, affecting their stability and function.

Cellular Effects

The effects of F6438-0052 on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, F6438-0052 has been observed to affect the glycolytic pathway by inhibiting key enzymes, leading to altered energy production in cells . Furthermore, it can impact gene expression by interacting with transcription factors, thereby influencing the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, F6438-0052 exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, F6438-0052 can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can activate certain signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function. These interactions highlight the compound’s potential as a modulator of biochemical processes.

Temporal Effects in Laboratory Settings

The temporal effects of F6438-0052 in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that F6438-0052 remains stable under various conditions, with minimal degradation over time . Prolonged exposure to F6438-0052 can lead to changes in cellular function, such as altered gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of F6438-0052 vary with different dosages in animal models. At low doses, F6438-0052 can enhance certain biochemical pathways, leading to beneficial effects on cellular function . At higher doses, it can exhibit toxic effects, such as enzyme inhibition and oxidative stress. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where a minimal dose is required to elicit a significant biological response.

Metabolic Pathways

F6438-0052 is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, F6438-0052 has been shown to affect the glycolytic pathway by inhibiting phosphoglycerate mutase, resulting in altered glucose metabolism. These interactions underscore the compound’s role in regulating metabolic processes.

Transport and Distribution

The transport and distribution of F6438-0052 within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, F6438-0052 can be transported to different cellular compartments, where it exerts its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins. These factors determine its localization and accumulation within the cell, affecting its biological activity.

Subcellular Localization

F6438-0052 exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, F6438-0052 may localize to the mitochondria, where it influences energy production and metabolic processes. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-8-11(15-10(3)17)9(2)14-12(13-8)16-6-4-5-7-16/h4-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWMSLCFDZKIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.